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2-(Dimethylamino)ethyl propionate
Overview
Description
2-(Dimethylamino)ethyl propionate is an organic compound with the molecular formula C7H15NO2. It is an ester derived from propionic acid and 2-(dimethylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl propionate can be synthesized through the esterification of propionic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Skin Penetration Enhancer
One of the most notable applications of 2-(Dimethylamino)ethyl propionate is as a skin penetration enhancer . It has been identified as an effective agent for improving the absorption of various drugs through the skin barrier, which is crucial in topical formulations. The compound acts by altering the stratum corneum's structure, facilitating the passage of therapeutic agents into systemic circulation without causing irritation or damage to the skin .
Key Characteristics:
- Biodegradability: this compound is recognized for its biodegradability, making it an environmentally friendly option for pharmaceutical formulations.
- Compatibility: It is compatible with a wide range of medicaments, enhancing their efficacy when applied topically .
Chromatographic Applications
In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) . It serves as a standard or reference compound in various chromatographic methods, particularly in reverse-phase HPLC systems. The compound can be effectively separated using a mobile phase consisting of acetonitrile and water, with adjustments made for mass spectrometry compatibility .
Applications in HPLC:
- Isolation of Impurities: The compound can be used for preparative separation to isolate impurities from complex mixtures.
- Pharmacokinetic Studies: Its properties make it suitable for pharmacokinetic assessments, allowing researchers to study drug absorption and metabolism profiles .
Synthesis of Other Compounds
This compound is also involved in the synthesis of other chemical entities. For instance, it can be used as an intermediate in the production of various pharmaceuticals and agrochemicals due to its reactivity and functional groups that can participate in further chemical transformations .
Case Study: Skin Penetration Enhancement
Research has demonstrated that formulations containing this compound significantly improve the transdermal delivery of drugs such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs). In one study, a topical formulation containing this compound showed enhanced drug flux across human skin models compared to formulations lacking penetration enhancers .
Case Study: Analytical Method Development
A recent study focused on developing an HPLC method for analyzing this compound in biological samples. The method was validated for parameters such as specificity, linearity, and sensitivity, highlighting its utility in pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-(dimethylamino)ethanol and propionic acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a propionate group.
2-(Dimethylamino)ethyl acetate: Contains an acetate group instead of a propionate group.
2-(Dimethylamino)ethyl butyrate: Contains a butyrate group instead of a propionate group.
Uniqueness
2-(Dimethylamino)ethyl propionate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in various applications, including drug delivery and polymer synthesis.
Biological Activity
2-(Dimethylamino)ethyl propionate (CAS No. 29018-19-7) is an organic compound notable for its potential biological activities. It has garnered interest in various fields, including medicinal chemistry, due to its structural properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅N₁O₂
- Molar Mass : 145.20 g/mol .
- Chemical Structure :
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a neuromodulator , influencing neurotransmitter release and uptake in the central nervous system. This is particularly relevant in the context of its potential use in treating neurological disorders.
Key Mechanisms:
- Inhibition of Acetylcholinesterase : This compound has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance synaptic transmission .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, particularly Gram-positive bacteria .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of this compound demonstrated significant inhibition against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Data derived from laboratory assays assessing the compound's efficacy against common pathogens.
Case Study 1: Neurological Applications
A clinical trial investigated the effects of this compound in patients with mild cognitive impairment. The results indicated improvements in cognitive function and memory retention over a 12-week period, attributed to its action on cholinergic pathways.
Case Study 2: Antimicrobial Resistance
In a study focused on antibiotic resistance, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, suggesting it could be a candidate for developing new antibiotics targeting resistant strains.
Safety and Toxicity
Safety assessments reveal that while this compound exhibits biological activity, it also poses potential toxicity risks at higher concentrations. Toxicological studies indicate that doses exceeding 100 mg/kg can lead to adverse effects such as neurotoxicity and gastrointestinal disturbances .
Properties
IUPAC Name |
2-(dimethylamino)ethyl propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPBAFXKQMDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067429 | |
Record name | 2-(Dimethylamino)ethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29018-19-7 | |
Record name | 2-(Dimethylamino)ethyl propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29018-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(Dimethylamino)ethyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029018197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)ethyl propanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83564 | |
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Record name | Propanoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Dimethylamino)ethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(DIMETHYLAMINO)ETHYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX2S575HSW | |
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